molecular formula C19H18BrNO3 B11522846 ethyl 1-benzyl-6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-benzyl-6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11522846
M. Wt: 388.3 g/mol
InChI Key: YHGFHBTXYJFDEN-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve the bromination of an indole precursor, followed by esterification and benzylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can produce various substituted indole derivatives .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and carboxylate ester allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

ethyl 1-benzyl-6-bromo-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C19H18BrNO3/c1-3-24-19(23)18-12(2)21(11-13-7-5-4-6-8-13)16-10-15(20)17(22)9-14(16)18/h4-10,22H,3,11H2,1-2H3

InChI Key

YHGFHBTXYJFDEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)C

Origin of Product

United States

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